Methocarbamol-O-sulfate-d5 sodium salt chemical structure and properties
Methocarbamol-O-sulfate-d5 sodium salt chemical structure and properties
Methocarbamol-O-Sulfate-d5 Sodium Salt: Structural Characterization and Bioanalytical Applications in LC-MS/MS Workflows
As a Senior Application Scientist, the accurate quantification of drug metabolites in complex biological matrices is a cornerstone of pharmacokinetic (PK) and forensic toxicology studies. Methocarbamol, a centrally acting skeletal muscle relaxant, undergoes extensive hepatic biotransformation[1]. To accurately map its metabolic clearance, the bioanalytical community relies on highly specific stable isotope-labeled internal standards (SIL-IS).
This technical guide provides an in-depth analysis of Methocarbamol-O-sulfate-d5 sodium salt , detailing its chemical properties, its role in mapping phase II metabolic pathways, and a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its application.
Chemical Structure and Physicochemical Properties
Methocarbamol (3-(2-methoxyphenoxy)-1,2-propanediol 1-carbamate) contains a free hydroxyl group at the C2 position of its propanediol chain, making it a prime target for phase II conjugation. Methocarbamol-O-sulfate-d5 sodium salt is the deuterated, sulfated metabolite of this parent drug[2].
The causality behind utilizing the sodium salt form is rooted in analytical stability. Hydrogen sulfates are highly acidic and prone to autocatalytic hydrolysis in solution. By neutralizing the conjugate into a sodium salt, the molecule achieves thermodynamic stability and predictable solubility in the highly aqueous mobile phases required for reversed-phase liquid chromatography (RPLC)[3]. Furthermore, the incorporation of five deuterium atoms (-d5) provides a critical +5 Da mass shift, which completely eliminates isotopic cross-talk with the endogenous unlabeled metabolite during mass spectrometric detection[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | Methocarbamol-O-sulfate-d5 sodium salt |
| CAS Number | 1330055-80-5 (Alternate: 1217451-08-5) |
| Molecular Formula | C₁₁H₉D₅NNaO₈S |
| Molecular Weight | 348.32 g/mol |
| Parent Drug MW | 241.24 g/mol |
| Isotopic Mass Shift | +5 Da |
| Physical State | Solid / Powder |
| Primary Application | Stable Isotope-Labeled Internal Standard (SIL-IS) |
Metabolic Pathway: Phase I & II Biotransformation
Upon oral or intravenous administration, methocarbamol is extensively metabolized in the liver[1]. The biotransformation follows two primary axes:
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Phase I Oxidation : Cytochrome P450 enzymes catalyze the O-demethylation and hydroxylation of the aromatic ring, yielding intermediate hydroxylated metabolites[4].
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Phase II Conjugation : Both the parent drug and its Phase I metabolites are rapidly conjugated by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs)[5].
Approximately 40-50% of a single dose is excreted in the urine as these highly polar glucuronide and sulfate conjugates[5]. Understanding this pathway is critical, as the quantification of Methocarbamol-O-sulfate serves as a direct biomarker for the drug's hepatic clearance rate.
Figure 1: Hepatic biotransformation of methocarbamol into its phase II sulfate conjugates.
The Role of Methocarbamol-O-Sulfate-d5 as a SIL-IS
In quantitative bioanalysis, electrospray ionization (ESI) is highly susceptible to matrix effects —where co-eluting endogenous lipids or proteins suppress or enhance the ionization of the target analyte[6].
The experimental choice to use Methocarbamol-O-sulfate-d5 as a SIL-IS is driven by physicochemical causality. Because the -d5 isotopologue shares the exact same lipophilicity, pKa, and chromatographic retention time as the unlabeled metabolite, it co-elutes perfectly[6]. Whatever ionization suppression the endogenous matrix exerts on the target analyte, it exerts identically on the SIL-IS. By quantifying the ratio of the analyte to the SIL-IS rather than the absolute peak area, the protocol inherently corrects for matrix effects, ensuring absolute quantitative trustworthiness.
Experimental Protocol: LC-MS/MS Bioanalytical Workflow
To extract and quantify methocarbamol sulfate from human plasma, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system ; any failure in extraction efficiency is immediately flagged by the SIL-IS response[7].
Step 1: Matrix Aliquoting and Equilibration
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Action : Transfer 200 µL of K₂EDTA human plasma into a 1.5 mL microcentrifuge tube. Spike with 20 µL of Methocarbamol-O-sulfate-d5 working solution (100 ng/mL)[6]. Vortex for 30 seconds and incubate at room temperature for 5 minutes.
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Causality : Equilibration is critical. If the SIL-IS is not given time to integrate into the plasma matrix, it will not accurately mimic the protein-binding release kinetics of the endogenous metabolite during the subsequent precipitation step.
Step 2: Protein Precipitation (PPT)
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Action : Add 600 µL of ice-cold Acetonitrile:Methanol (85:15 v/v) to the sample[8]. Vortex vigorously for 2 minutes.
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Causality : The 3:1 organic-to-aqueous ratio aggressively dehydrates the solvation shell around plasma proteins. This causes irreversible denaturation, breaking non-covalent drug-protein bonds and releasing the bound methocarbamol-O-sulfate into the organic solvent[6].
Step 3: Centrifugation and Phase Separation
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Action : Centrifuge the samples at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 900 µL of LC-MS grade water[8].
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Causality : Diluting the highly organic supernatant with water matches the initial conditions of the reversed-phase LC mobile phase, preventing "solvent effects" (peak broadening or splitting) during injection.
Step 4: UHPLC-ESI-MS/MS Acquisition
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Action : Inject 10 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm). Utilize a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect via Multiple Reaction Monitoring (MRM) in positive or negative ESI mode depending on the specific sulfate cleavage optimization[8].
Figure 2: Self-validating LC-MS/MS bioanalytical workflow using a stable isotope IS.
Data Analysis and Self-Validating Systems
A robust bioanalytical assay must prove its own reliability during every run. This protocol establishes a self-validating loop through two primary mechanisms:
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SIL-IS Response Monitoring : Because Methocarbamol-O-sulfate-d5 is spiked at a known, constant concentration into every sample, its absolute mass spectrometric peak area must remain stable across all injections. If the SIL-IS area in a specific patient sample deviates by >20% from the batch mean, it instantly flags a localized matrix effect (e.g., an unseen co-eluting phospholipid) or an autosampler volume error. This invalidates that specific sample without compromising the integrity of the entire analytical run.
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Isotopic Purity and Carryover Checks : Injecting a "Zero Sample" (blank matrix spiked only with the SIL-IS) validates that the deuterated standard contains no unlabeled methocarbamol-O-sulfate impurities that could cause false positives[8].
References
- Healio. Methocarbamol: Uses, Side Effects & Dosage.
- Santa Cruz Biotechnology (SCBT). Methocarbamol-O-sulfate-d5 sodium salt | CAS 1217451-08-5.
- MedCentral. Methocarbamol: uses, dosing, warnings, adverse events, interactions.
- PubChem. Methocarbamol | C11H15NO5 | CID 4107.
- Pharmaffiliates. Methocarbamol-impurities.
- Benchchem. Application Note: Quantitative Analysis of Methocarbamol in Human Plasma using Methocarbamol-d5 by LC-MS/MS.
- Benchchem. A Comparative Guide to Bioequivalence Studies of Methocarbamol Utilizing Methocarbamol-d5.
- Marshall University. Validation of targeted qualitative screen for 134 therapeutic and abused drugs and 7 internal standards by LC MS/MS.
Sources
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medcentral.com [medcentral.com]
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